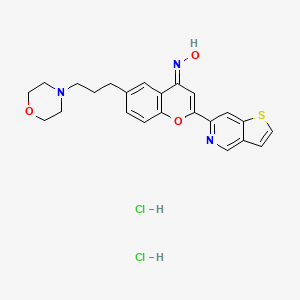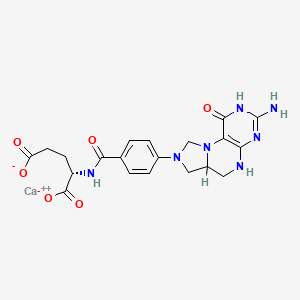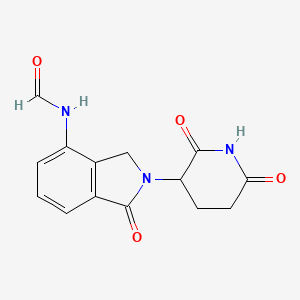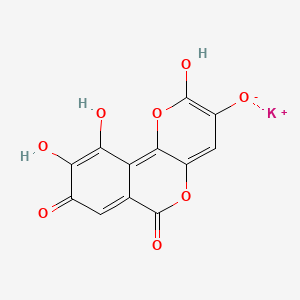
Galloflavin-Kalium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galloflavin Potassium is a novel lactate dehydrogenase inhibitor that can be used for the research of cancer . It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis .
Molecular Structure Analysis
The molecular structure of Galloflavin Potassium is represented by the formula C12H5KO8 . It has been found to bind to NLRP3, not ASC protein .Physical And Chemical Properties Analysis
Galloflavin Potassium has a molecular weight of 316.26 . It’s a member of the group 1 of alkali cations, sometimes also referred to group IA . Its atomic number is 19 and atomic weight is 39.0983 g mol −1 . As other members of the alkali metals family, potassium is highly reactive .Wissenschaftliche Forschungsanwendungen
Behandlung von triple-negativem Brustkrebs (TNBC)
Galloflavin, ein potenter LDHB-Inhibitor, wurde in der Forschung eingesetzt, um die Proliferation von TNBC-Zellen zu hemmen {svg_1}. Die Forschung umfasste die Verwendung von Galloflavin in Kombination mit Elektrochemotherapie (ECT), bei der elektrische Pulse (EP) angewendet werden, um die Aufnahme von Galloflavin zu verbessern {svg_2}. Die Studie verwendete MDA-MB-231, menschliche TNBC-Zellen, und die Ergebnisse zeigten eine TNBC-Zellviabilität von nur 22%, was das Potenzial dieser neuartigen Behandlung demonstriert {svg_3}.
Proteomische Bewertung bei TNBC
In einer anderen Studie wurde Galloflavin in Kombination mit elektrischen Pulsen zur Behandlung von MDA-MB-231, den menschlichen triple-negativen Brustkrebszellen, verwendet {svg_4}. Die Studie führte eine markierungsfreie, hochdurchsatzfähige, quantitative Proteomik-Bewertung durch und stellte fest, dass 172 Proteine signifikant herunterreguliert waren, während 222 Proteine signifikant hochreguliert waren {svg_5}. Die Ergebnisse zeigten die Wirkung der EP+GF-Kombination auf die Reduzierung der Proliferation der TNBC-Zellen {svg_6}.
Hemmung des malignen Verhaltens von Darmkrebszellen
Die Behandlung mit Galloflavin könnte das maligne Verhalten von SW480 im entzündlichen Mikromilieu signifikant abschwächen und die Migrations- und Invasionsfähigkeiten von SW480 hemmen {svg_7}.
Wirkmechanismus
- The primary targets of Galloflavin are both the LDH-A and LDH-B isoforms . LDH-A is predominantly expressed in cancer cells and plays a crucial role in aerobic glycolysis (the Warburg effect), while LDH-B is found in various tissues.
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Galloflavin Potassium interacts with lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway . It inhibits both human LDH isoforms by preferentially binding the free enzyme, without competing with the substrate or cofactor . The calculated Ki values for pyruvate were 5.46 μM (LDH-A) and 15.06 μM (LDH-B) .
Cellular Effects
Galloflavin Potassium has significant effects on various types of cells and cellular processes. It inhibits aerobic glycolysis in PLC/PRF/5 cells and triggers cell death via apoptosis . It also significantly attenuates the malignant behavior of SW480 cells in the inflammatory microenvironment and inhibits the migration and invasion capabilities of SW480 .
Molecular Mechanism
Galloflavin Potassium exerts its effects at the molecular level by binding to lactate dehydrogenase, thereby inhibiting its activity . This binding interaction disrupts the glycolytic pathway, leading to a decrease in cell viability . Molecular docking and pull-down assay revealed a targeted binding relationship between Galloflavin Potassium and NLRP3 .
Temporal Effects in Laboratory Settings
In laboratory settings, Galloflavin Potassium has been observed to block aerobic glycolysis at micromolar concentrations . Over time, this leads to a decrease in cell viability and an increase in cell death .
Dosage Effects in Animal Models
In animal models, the effects of Galloflavin Potassium vary with different dosages. At a maximum dose of 400 mg/kg, Galloflavin Potassium did not cause fatal effects
Metabolic Pathways
Galloflavin Potassium is involved in the glycolytic pathway, where it interacts with lactate dehydrogenase . By inhibiting this enzyme, Galloflavin Potassium disrupts the glycolytic pathway, leading to a decrease in cell viability .
Subcellular Localization
Given its role as an inhibitor of lactate dehydrogenase, it is likely that Galloflavin Potassium is localized in the cytoplasm where glycolysis occurs .
Eigenschaften
IUPAC Name |
potassium;2,9,10-trihydroxy-6,8-dioxopyrano[3,2-c]isochromen-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8.K/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10;/h1-2,14-16,18H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYKQDMPYEPEX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)[O-])OC2=O)C(=C(C1=O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5KO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

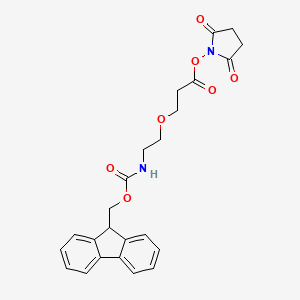

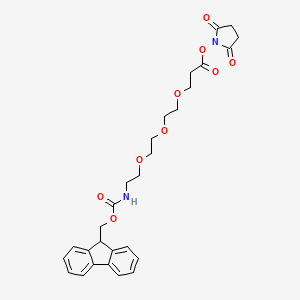

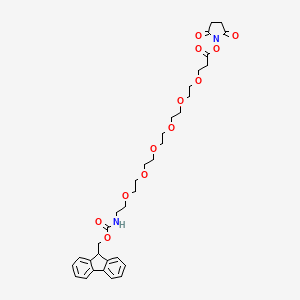



![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)

